

# Application Notes and Protocols for Ranosidenib Administration in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	Ranosidenib	
Cat. No.:	B15575513	Get Quote

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# Introduction

Ranosidenib (HMPL-306) is an orally bioavailable, potent, and selective dual inhibitor of mutated isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are found in various cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis.[1][3][4] Ranosidenib acts by inhibiting the mutant IDH1 and IDH2 enzymes, thereby reducing 2-HG levels and promoting cellular differentiation and inhibiting tumor cell proliferation.[1] Preclinical studies have demonstrated that Ranosidenib exhibits dose-dependent tumor growth inhibition in mouse xenograft models bearing mutant IDH1 or IDH2 tumors.[5]

These application notes provide a detailed protocol for the administration of **Ranosidenib** in mouse xenograft models, guidelines for data collection and analysis, and an overview of the underlying signaling pathway.

# **Signaling Pathway**

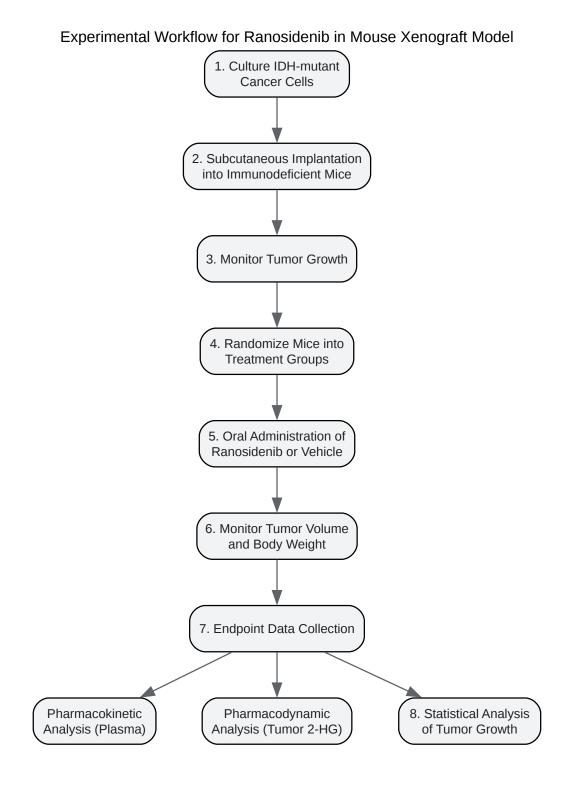


# Methodological & Application

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Mutant IDH1 and IDH2 convert  $\alpha$ -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). **Ranosidenib** inhibits this conversion, leading to a reduction in 2-HG levels. This restores the activity of  $\alpha$ -KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, ultimately leading to the induction of cell differentiation and inhibition of tumor growth.





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